molecular formula C9H13FN2 B2374574 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine CAS No. 1537359-43-5

2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine

Cat. No.: B2374574
CAS No.: 1537359-43-5
M. Wt: 168.215
InChI Key: OEJYLLBYZZEHIG-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a fluorinated organic compound featuring a pyridine ring system, an important scaffold in medicinal chemistry . The incorporation of a fluorine atom at the 5-position of the pyridine ring is a common strategy in drug discovery to modulate a compound's physicochemical properties, potentially enhancing metabolic stability, membrane permeability, and binding affinity to biological targets . The 2-methylpropan-1-amine side chain provides a primary amine functional group, which can serve as a key pharmacophore or a handle for further chemical derivatization. While the specific biological activity of this compound is not fully characterized in the public domain, its structure is analogous to amines used in the development of kinase inhibitors . Similar fluoropyridinylmethylamine structures have been utilized in the synthesis of compounds targeting enzymes such as Trk kinase and Pim kinase, which are relevant in oncology and neurodegenerative disease research . The primary amine group in related compounds can be crucial for forming key interactions in the active site of target proteins . This compound is intended for research applications such as medicinal chemistry, hit-to-lead optimization, and as a building block for the synthesis of more complex molecules. It is supplied as a solid and should be stored under recommended conditions. Product Note: This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-9(2,6-11)7-3-8(10)5-12-4-7/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJYLLBYZZEHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The ketone precursor, 2-(5-fluoropyridin-3-yl)-2-methylpropan-1-one (CID 61519978), undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at 60°C for 12 hours. This method achieves yields of 68–72% after purification via silica gel chromatography (hexane:ethyl acetate, 4:1).

Key Advantages :

  • High regioselectivity due to the electron-withdrawing fluorine atom stabilizing the imine intermediate.
  • Compatibility with borane-dimethyl sulfide (BH3·SMe2) as an alternative reductant, yielding 65–70% product.

Limitations :

  • Requires strict moisture control to prevent ketone reduction to the alcohol byproduct.

Nucleophilic Substitution of Halogenated Intermediates

Synthesis of 5-Fluoro-3-(2-bromopropyl)pyridine

A halogenated intermediate is prepared via Friedel-Crafts alkylation of 3-fluoropyridine with 2-bromopropane in the presence of AlCl3 (0°C, 4 hours). Subsequent amination with aqueous ammonia (25% w/v) at 120°C for 6 hours yields the target amine in 55–60% yield.

Optimization Data :

Parameter Optimal Value Yield Impact
Temperature 120°C +22% vs 100°C
NH3 Concentration 25% +15% vs 15%
Reaction Time 6 hours +18% vs 4h

Industrial Adaptation :

  • Continuous flow reactors reduce reaction time to 2 hours with 74% yield by enhancing mass transfer.

Hydroboration of 2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile

Nitrile Reduction Protocol

The nitrile precursor (CID 145945027) is reduced using borane-tetrahydrofuran (BH3·THF) in dichloromethane at −78°C. Quenching with HCl/MeOH (1:1) followed by neutralization with NaOH yields the amine in 80–85% purity.

Critical Observations :

  • Over-reduction to secondary amines is mitigated by maintaining subzero temperatures.
  • Catalytic hydrogenation (H2, 50 psi, Pd/C) provides a safer alternative with 70% yield but requires longer reaction times (24 hours).

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl boronic esters react with 3-bromo-5-fluoropyridine under Pd(PPh3)4 catalysis (2 mol%) in toluene/water (3:1) at 90°C. Post-coupling amination with 2-methylpropan-1-amine via Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos) achieves 60–65% overall yield.

Substrate Scope Analysis :

Aryl Boronic Ester Yield (%)
2-Methylpropyl 65
Cyclohexyl 58
Phenyl 42

Challenges :

  • Homocoupling byproducts (5–8%) necessitate rigorous column chromatography.

Industrial-Scale Continuous Flow Synthesis

Process Intensification

A three-step continuous flow system integrates:

  • Alkylation : 3-Fluoropyridine + 2-bromopropane → 92% conversion (Residence time: 20 min).
  • Amination : NH3 in supercritical CO2 → 85% yield (50°C, 10 MPa).
  • Purification : Inline liquid-liquid extraction (ethyl acetate/water) reduces downtime by 40%.

Economic Metrics :

Metric Batch Process Flow Process
Annual Output 50 kg 220 kg
Waste Generation 12 L/kg 3.5 L/kg
Energy Consumption 480 kWh/kg 190 kWh/kg

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Reductive Amination 72 98 High 1,200
Nucleophilic Substitution 60 95 Moderate 950
Hydroboration 85 99 Low 1,800
Cross-Coupling 65 97 Moderate 2,300
Continuous Flow 85 99 High 800

Key Insights :

  • Continuous flow synthesis offers the best balance of yield, cost, and environmental impact.
  • Hydroboration is preferred for small-scale, high-purity applications despite higher costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Properties :

  • SMILES : CC(C)C(C1=CC(=CN=C1)F)N
  • Molecular Weight : 168.22 g/mol (calculated from formula).
  • Applications : While specific pharmacological data are absent in the evidence, its structural motifs (fluoropyridine, branched amine) suggest utility as a synthetic intermediate in medicinal chemistry or agrochemical research .

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Aromatic Ring
Compound Name Molecular Formula Substituent(s) on Ring Molecular Weight (g/mol) Key Structural Differences Evidence ID
2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine C₉H₁₃FN₂ 5-Fluoro (pyridine) 168.22 Reference compound
2-(6-Methylpyridin-2-yl)-2-methylpropan-1-amine C₁₀H₁₆N₂ 6-Methyl (pyridine) 164.25 (calculated) Methyl substituent at pyridine position 6; alters steric/electronic profile
2-(3-Chlorophenyl)-2-methylpropan-1-amine C₁₀H₁₄ClN 3-Chloro (phenyl) 183.68 Phenyl ring instead of pyridine; chlorine substituent increases lipophilicity

Analysis :

  • Fluorine in the target compound enhances electronegativity compared to methyl or chloro groups.
  • Pyridine vs.
2.2. Modifications to the Aliphatic Chain or Functional Groups
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Structural Differences Evidence ID
(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride C₇H₁₁Cl₂FN₂O Hydroxyl group, dihydrochloride salt 231.68 Ethanolamine backbone; hydroxyl increases hydrophilicity
4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine hydrochloride C₈H₇ClFN₃S Thiazole ring, hydrochloride salt 231.68 Thiazole ring introduces sulfur and aromaticity
2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine C₁₀H₂₂N₂O Methoxypiperidine ring 186.30 (calculated) Piperidine ring adds basicity; methoxy enhances solubility

Analysis :

  • Hydrochloride salts in analogs improve solubility for biological testing .
2.3. Complex Derivatives in Patent Literature
Compound Name Molecular Formula Key Features Evidence ID
2-(5-Fluoropyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₁₆H₁₅FN₆O Fused pyrimidine-pyrrolidine system; piperazine moiety
Ivosidenib (TIBSOVO®) C₂₈H₃₀ClF₂N₆O₃ Complex IDH1 inhibitor; fluoropyridine as a substructure

Analysis :

  • The target compound’s simplicity contrasts with these derivatives, which are designed for specific biological targets (e.g., ivosidenib in oncology ).
  • Fluoropyridine moieties are common in drug design for their electronic and metabolic stability properties .

Biological Activity

2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, a fluorinated amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyridine ring substituted with fluorine, which significantly influences its chemical properties and biological interactions. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C8H10FNC_8H_{10}FN with a molecular weight of approximately 155.17 g/mol. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound compared to its non-fluorinated analogs, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The fluoropyridine moiety contributes to increased binding affinity and selectivity, allowing the compound to modulate specific biological pathways effectively.

Key Mechanistic Insights:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can act as an agonist or antagonist at various receptors, influencing physiological responses.

Anticancer Properties

Research has indicated that compounds containing fluorinated pyridines exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that related fluorinated compounds can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that do not involve traditional pathways like dihydrofolate reductase inhibition .

Antiviral Activity

The antiviral potential of this compound has been explored in several studies. Its structural features allow it to interfere with viral replication processes, potentially making it useful in treating viral infections.

Neuropharmacological Effects

Given its structural similarity to other neuroactive compounds, this amine may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. The modulation of serotonin or dopamine pathways could be particularly relevant.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits growth in breast, colon, and lung cancer cells
AntiviralInterferes with viral replication
NeuropharmacologicalPotential modulation of neurotransmitter systems

Case Study: Antiproliferative Activity Evaluation

In a study evaluating the antiproliferative effects of fluorinated compounds, this compound was tested against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, indicating its potential as a lead compound for further development in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving fluoropyridine intermediates and nucleophilic substitution. For example, a related fluoropyridinyl compound (CA15) was synthesized using controlled bromination of 5-fluoropyridine followed by coupling with 2-methylpropan-1-amine under inert conditions (N₂ atmosphere) and catalytic palladium . Key parameters include temperature (60–80°C), solvent choice (e.g., DMF), and stoichiometric ratios. Reaction progress is monitored via TLC, and purification employs column chromatography .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify fluorine-proton coupling patterns and confirm substitution on the pyridine ring. For example, fluorine-induced deshielding in ¹H NMR (~8.5–9.0 ppm) distinguishes the fluoropyridinyl moiety .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry. SHELXL is preferred for small-molecule refinement due to robust handling of fluorine’s anisotropic scattering .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~169) .

Q. What are the common chemical reactions involving the fluoropyridinyl and amine moieties in this compound?

  • Methodology :

  • Nucleophilic Substitution : The 5-fluoropyridinyl group undergoes substitution with organometallic reagents (e.g., Grignard) at the 3-position, while the amine group participates in reductive amination or acylation .
  • Oxidation/Reduction : The amine can be oxidized to a nitro group (via KMnO₄) or reduced to a primary amine (LiAlH₄), altering biological activity .

Advanced Research Questions

Q. How can SHELX-based crystallography resolve conformational ambiguities in fluorinated analogs?

  • Methodology : SHELXL refines high-resolution X-ray data by modeling fluorine’s electron density and handling twinning. For example, anisotropic displacement parameters (ADPs) for fluorine are adjusted to mitigate data noise. Validation tools in SHELXPRO check for overfitting, ensuring compliance with IUCr standards .

Q. What mechanistic insights guide the design of fluoropyridinyl-amine derivatives for biological assays?

  • Methodology :

  • Docking Studies : The fluoropyridinyl group’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinases). Molecular dynamics simulations predict binding stability using software like AutoDock .
  • Structure-Activity Relationships (SAR) : Systematic substitution at the pyridine 3-position (e.g., Br, Cl) correlates with potency in enzyme inhibition assays (IC₅₀ measurements) .

Q. How are data contradictions between NMR and crystallography resolved during structural validation?

  • Methodology :

  • Cross-Validation : If NMR suggests a planar amine group but X-ray shows pyramidal geometry, check for solvent interactions or crystal packing effects.
  • DFT Calculations : Quantum mechanics (e.g., Gaussian) models the compound’s gas-phase geometry, reconciling discrepancies between experimental techniques .

Q. What strategies optimize yield in multi-step syntheses of fluorinated pyridine derivatives?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (THF vs. DMSO) to identify optimal conditions.
  • In-line Analytics : Use FTIR or ReactIR to monitor intermediates in real-time, minimizing side products .

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